(2R)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide
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Overview
Description
(2R)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions.
N-methylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
(2R)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of (2R)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide involves its interaction with molecular targets such as enzymes. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function and affecting downstream biological pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share the core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also feature a fused pyrazole-pyridine ring system and are investigated for their therapeutic potential.
Uniqueness
(2R)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide is unique due to its specific substitution pattern and the presence of the N-methyl group, which may confer distinct biological properties and enhance its potential as a therapeutic agent .
Properties
CAS No. |
2694057-64-0 |
---|---|
Molecular Formula |
C14H19N5O2 |
Molecular Weight |
289.3 |
Purity |
95 |
Origin of Product |
United States |
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